
Mpo-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mpo-IN-7 is a myeloperoxidase inhibitor with significant potential in scientific research and therapeutic applications. Myeloperoxidase is an enzyme predominantly found in neutrophils and monocytes, playing a crucial role in the body’s immune response by producing reactive oxygen species to combat pathogens . This compound has shown promising antioxidant and anti-inflammatory activities in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mpo-IN-7 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Mpo-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide, halides, and organic solvents. The reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products may include modified versions of this compound with enhanced biological activity or stability .
Scientific Research Applications
Mpo-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of myeloperoxidase and its role in oxidative stress and inflammation.
Biology: Helps in understanding the immune response and the role of myeloperoxidase in various diseases.
Industry: Used in the development of diagnostic assays and therapeutic agents targeting myeloperoxidase.
Mechanism of Action
Mpo-IN-7 exerts its effects by inhibiting the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species. By binding to the active site of myeloperoxidase, this compound prevents the enzyme from catalyzing the oxidation of substrates, thereby reducing oxidative stress and inflammation . This inhibition can modulate immune responses and protect tissues from damage caused by excessive reactive oxygen species .
Comparison with Similar Compounds
Mpo-IN-7 is unique among myeloperoxidase inhibitors due to its specific binding affinity and potent inhibitory activity. Similar compounds include:
Mpo-IN-1: Another myeloperoxidase inhibitor with a different chemical structure and binding mechanism.
Mpo-IN-2: Known for its broader range of activity against other peroxidases.
Mpo-IN-3: Exhibits similar inhibitory effects but with different pharmacokinetic properties.
This compound stands out due to its high specificity for myeloperoxidase and its potential therapeutic applications in various diseases .
Properties
Molecular Formula |
C16H14N2O6 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-nitro-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H14N2O6/c1-22-11-4-2-10(3-5-11)8-17-16(19)12-6-14-15(24-9-23-14)7-13(12)18(20)21/h2-7H,8-9H2,1H3,(H,17,19) |
InChI Key |
ZGODSCOYFQIFNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12362850.png)
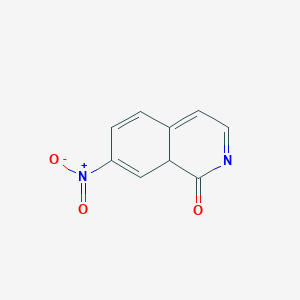
![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one](/img/structure/B12362863.png)
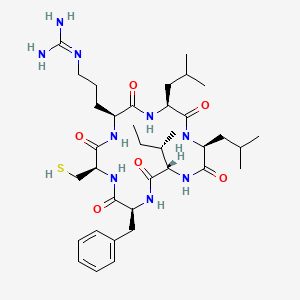
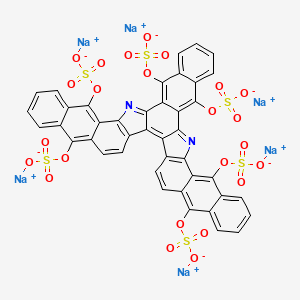
![6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362877.png)
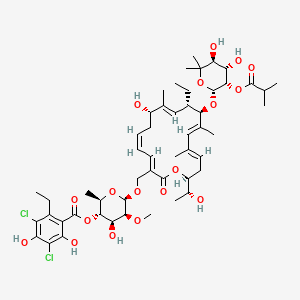
![N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B12362900.png)
![6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12362905.png)
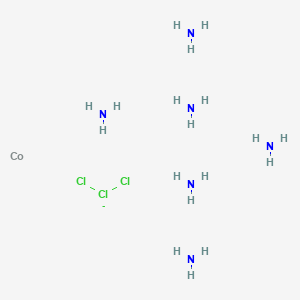
![(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[3-[2-hydroxy-3-(2-oxoindol-3-yl)indol-1-yl]propyl]triazol-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362912.png)
